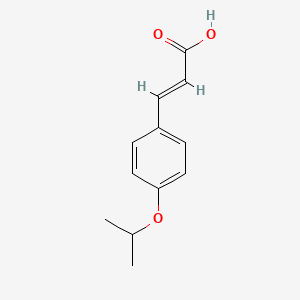

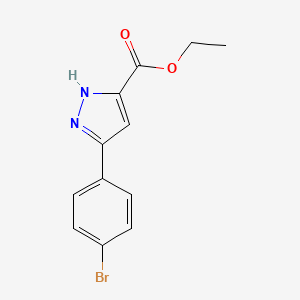

4-(4-Formylphenyl)phenylboronic acid

Overview

Description

4-Formylphenylboronic acid (4-FPBA) is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . 4-Bromobenzaldehyde was used as the starting material . The acetalization of the aldehyde group was carried out by standard methods . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 4-formylyphenylboronic acid (4-FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Chemical Reactions Analysis

4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

4-Formylphenyl boronic acid crystallizes in colorless needles . It is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .Scientific Research Applications

1. Synthetic Intermediate in Organic Synthesis

Phenylboronic acids like 4-(4-Formylphenyl)phenylboronic acid are utilized as intermediates in organic synthesis. They play a significant role in the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).

2. Molecular Docking Studies

These compounds have been subject to molecular docking studies with anti-apoptotic proteins, showing that they can bind effectively to these proteins. This implies potential applications in designing inhibitors targeting anti-apoptotic proteins, which could be significant in cancer research (Tanış et al., 2020).

3. Supramolecular Assemblies

Phenylboronic acids, including this compound, are used in designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between the boronic acid and heteroatoms like nitrogen, which can have various applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

4. Catalyst in Amidation Reactions

Boronic acids including derivatives like this compound can catalyze dehydrative amidation between carboxylic acids and amines. This catalytic action is significant in peptide synthesis, such as in the formation of α-dipeptides (Wang, Lu, & Ishihara, 2018).

5. Bio-orthogonal Chemistry

These compounds can rapidly form stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions. This reaction is orthogonal to protein functional groups, making it useful for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

6. Spectroscopic Studies and Adsorption Mechanisms

Spectroscopic studies, including FT-IR and Raman spectroscopy, of phenylboronic acids have been conducted to understand their adsorption mechanisms and structural properties. These studies are essential in the development of sensors and analytical methods (Piergies, Proniewicz, Ozaki, Kim, & Proniewicz, 2013).

7. Advanced Bio-applications

Phenylboronic acid-decorated polymeric nanomaterials, including those based on this compound, are exploited for diagnostic and therapeutic applications. Their ability to form reversible complexes with polyols like glucose and sialic acid makes them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).

8. Pharmaceutical and Chemical Engineering

Phenylboronic acid derivatives are used in pharmaceutical and chemical engineering for recognition, separation, and detection of polyol compounds. This includes applications in self-regulated insulin delivery and tissue engineering (Liang-yin, 2006).

9. Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acid and its derivatives are employed to synthesize specifically substituted or oxidized sugar derivatives. They are also used in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

10. Catalysis in Organic Synthesis

Phenylboronic acid is used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in organic synthesis due to its non-toxic nature and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Mechanism of Action

Target of Action

4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , indicating that enzymes are its primary targets. The specific enzymes it targets can vary depending on the context of its use.

Mode of Action

The compound interacts with its enzyme targets by binding to them, thereby inhibiting their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in, potentially altering cellular functions.

Biochemical Pathways

4-FPBA is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . These reactions are part of larger biochemical pathways that can have downstream effects on the synthesis of other compounds.

Result of Action

The molecular and cellular effects of 4-FPBA’s action depend on the specific context of its use. As an enzyme inhibitor, it can alter the activity of its target enzymes, leading to changes in the biochemical reactions these enzymes catalyze . In the context of Suzuki cross-coupling reactions, 4-FPBA can contribute to the synthesis of various compounds .

Action Environment

The action, efficacy, and stability of 4-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid group, potentially influencing its reactivity. Additionally, the presence of other compounds, such as ligands for the Suzuki cross-coupling reactions, can impact the compound’s action

Safety and Hazards

Future Directions

4-Formylphenylboronic acid is used in Suzuki couplings, for example in the build-up of pharmacologically active biphenyl compounds such as a precursor of the antihypertensive AT1 antagonist telmisartan in an improved synthesis . It can also be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .

properties

IUPAC Name |

[4-(4-formylphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOVMGVTCXLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)